

Spectroscopic Data of 3,5-Dimethoxybenzyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dimethoxybenzyl chloride

Cat. No.: B185256

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for **3,5-dimethoxybenzyl chloride** (also known as 1-(chloromethyl)-3,5-dimethoxybenzene), a key intermediate in organic synthesis. The information is presented to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3,5-dimethoxybenzyl chloride**. It is important to note that while the existence of experimental NMR and IR data is indicated in several chemical databases, the specific experimental spectra are not widely and publicly available at the time of this compilation. The mass spectrometry data presented is based on predicted values.

Molecular Structure:

Chemical Formula: C₉H₁₁ClO₂ Molecular Weight: 186.64 g/mol CAS Number: 6652-32-0

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.5	d	2H	Ar-H
~6.4	t	1H	Ar-H
~4.5	s	2H	-CH ₂ Cl
~3.8	s	6H	-OCH ₃

Note: The predicted values are based on standard chemical shift tables and substituent effects for similar aromatic compounds. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Assignment
~160	Ar-C-OCH ₃
~140	Ar-C-CH ₂ Cl
~106	Ar-CH
~100	Ar-CH
~55	-OCH ₃
~46	-CH ₂ Cl

Note: These are estimated chemical shifts. Experimental verification is recommended.

Table 3: IR Spectroscopic Data (Predicted Key Absorptions)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000-2850	Medium	C-H stretch (aromatic and aliphatic)
1600, 1470	Medium-Strong	C=C stretch (aromatic ring)
1250-1000	Strong	C-O stretch (aryl ether)
800-600	Strong	C-Cl stretch

Table 4: Mass Spectrometry Data

This data is based on predicted fragmentation for various adducts.[\[1\]](#)

Adduct	m/z
[M+H] ⁺	187.05203
[M+Na] ⁺	209.03397
[M-H] ⁻	185.03747
[M+NH ₄] ⁺	204.07857
[M+K] ⁺	225.00791
[M] ⁺	186.04420
[M] ⁻	186.04530

Monoisotopic Mass: 186.04475 Da[\[1\]](#)

Experimental Protocols

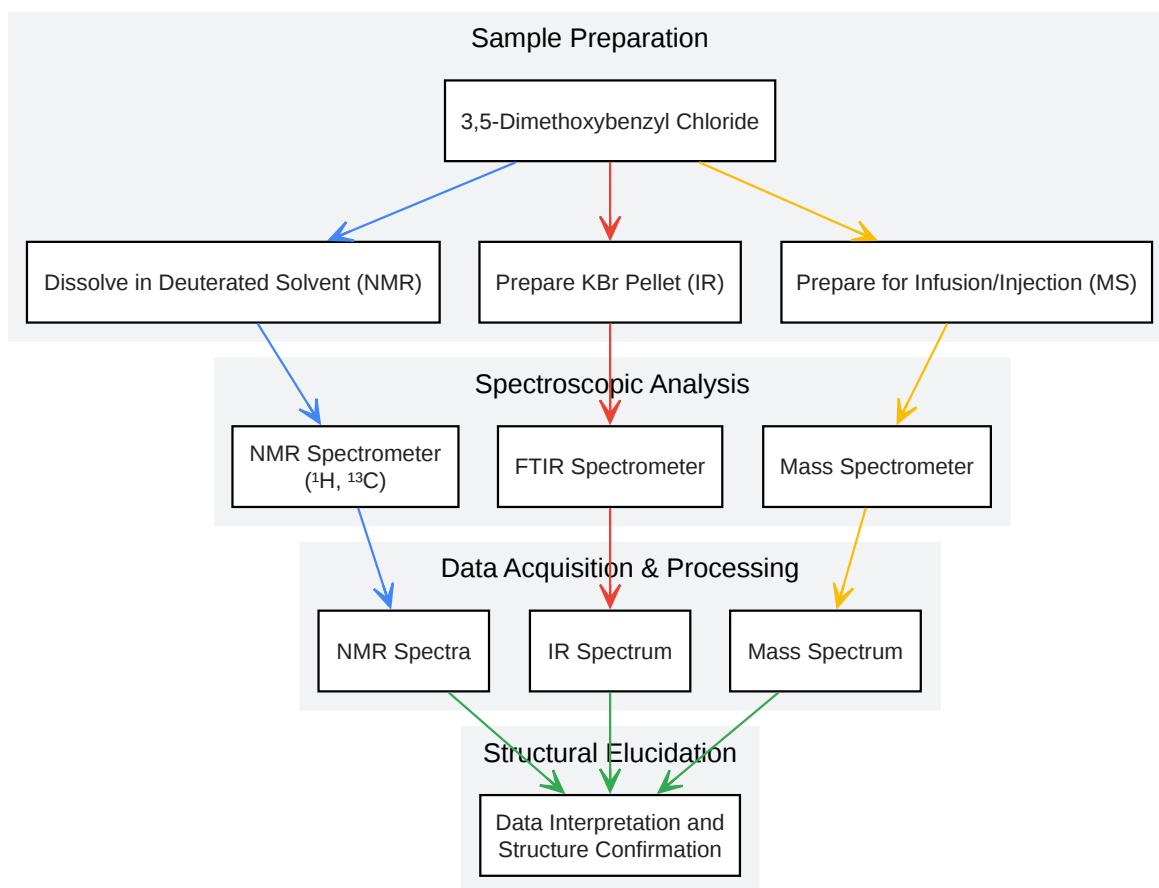
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **3,5-dimethoxybenzyl chloride** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal reference for chemical shifts (0 ppm).
- Data Acquisition: The solution is transferred to an NMR tube. ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ^1H).
- Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid **3,5-dimethoxybenzyl chloride** is ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).
- Data Acquisition: The KBr pellet or salt plate is placed in the sample holder of an FTIR spectrometer.
- Spectrum Recording: The IR spectrum is recorded over a standard range (e.g., 4000-400 cm^{-1}). A background spectrum of the empty spectrometer is typically recorded and subtracted from the sample spectrum.


Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: The molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **3,5-dimethoxybenzyl chloride**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 3,5-dimethoxybenzyl chloride (C9H11ClO2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Data of 3,5-Dimethoxybenzyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b185256#3-5-dimethoxybenzyl-chloride-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com